dATP-Na2

Catalog No.
S12514295
CAS No.
M.F
C10H14N5Na2O12P3
M. Wt
535.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
dATP-Na2

Product Name

dATP-Na2

IUPAC Name

disodium;[[[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

Molecular Formula

C10H14N5Na2O12P3

Molecular Weight

535.15 g/mol

InChI

InChI=1S/C10H16N5O12P3.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7?;;/m0../s1

InChI Key

JEKDCIBJADJZSK-LNUHRGGJSA-L

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+]

2'-Deoxyadenosine 5'-triphosphate disodium salt, commonly referred to as dATP-Na2, is a nucleotide that plays a crucial role in cellular metabolism and molecular biology. It is the disodium salt form of 2'-deoxyadenosine 5'-triphosphate, which is integral to DNA synthesis as it serves as a substrate for DNA polymerases during the replication process. The compound consists of a deoxyribose sugar, an adenine base, and three phosphate groups, two of which are ionized in the disodium salt form, enhancing its solubility in aqueous solutions .

, primarily involving hydrolysis and phosphorylation:

  • Hydrolysis: dATP can be hydrolyzed to yield deoxyadenosine and inorganic phosphate. This reaction is catalyzed by various enzymes and can occur under physiological conditions.
  • Phosphorylation: dATP can act as a phosphoryl donor in various enzymatic reactions, contributing to the synthesis of nucleic acids and energy metabolism. It participates in the phosphorylation of proteins and other substrates through kinase-mediated reactions .

dATP-Na2 is essential for several biological processes:

  • DNA Synthesis: As a substrate for DNA polymerases, dATP is critical for the elongation of the DNA strand during replication. Its incorporation into the growing DNA chain ensures accurate genetic information transfer .
  • Role in Enzyme Activity: dATP acts as a noncompetitive inhibitor of ribonucleotide reductases, which are crucial for the conversion of ribonucleotides to deoxyribonucleotides. This regulatory function helps maintain the balance of nucleotide pools within cells .
  • Cellular Signaling: Beyond its role in nucleic acid synthesis, dATP is involved in various signaling pathways, influencing processes such as cell proliferation and apoptosis .

The synthesis of dATP-Na2 can be achieved through several methods:

  • Enzymatic Synthesis: Using deoxynucleoside triphosphates and specific kinases (e.g., deoxynucleoside kinase) to phosphorylate deoxyadenosine.
  • Chemical Synthesis: Chemical approaches often involve protecting group strategies for nucleophiles and electrophiles to construct the nucleotide structure stepwise, followed by deprotection to yield the final product.
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields when synthesizing nucleotides like dATP .

dATP-Na2 has diverse applications in research and biotechnology:

  • Molecular Biology Research: It is widely used in polymerase chain reactions (PCR), sequencing, and other nucleic acid amplification techniques due to its role as a building block for DNA synthesis .
  • Diagnostic Tools: Its incorporation into assays helps detect specific nucleic acid sequences or monitor enzymatic activities related to DNA metabolism.
  • Therapeutics Development: dATP analogs are explored as potential therapeutic agents targeting various diseases by modulating nucleotide metabolism or inhibiting specific enzymes involved in DNA synthesis .

Studies on dATP interactions reveal its significance in various biochemical contexts:

  • Protein Binding Studies: Research indicates that dATP binds to several proteins involved in DNA repair and replication, influencing their activity and stability. For instance, it is crucial for the function of RecA and Rad51 proteins during homologous recombination processes .
  • Inhibition Studies: Investigations into its role as an inhibitor of ribonucleotide reductases have provided insights into how nucleotide availability affects cellular proliferation and cancer progression .

Several compounds share structural similarities with dATP-Na2. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
2'-Deoxyadenosine 5'-monophosphate disodium salt (dAMP-Na2)Single phosphate groupPrecursor for dATP synthesis
2'-Deoxycytidine 5'-triphosphate disodium salt (dCTP-Na2)Contains cytosine instead of adenineEssential for DNA synthesis; used in PCR applications
2'-Deoxyguanosine 5'-triphosphate disodium salt (dGTP-Na2)Contains guanine instead of adenineInvolved in DNA polymerization; key for genetic fidelity
2'-Deoxyuridine 5'-triphosphate disodium salt (dUTP-Na2)Contains uracil instead of thymineUsed in DNA synthesis; can lead to misincorporation

dATP-Na2 is unique due to its specific role in DNA replication as a substrate for polymerases and its regulatory functions within nucleotide metabolism. Its distinct structure allows it to interact specifically with enzymes that synthesize or modify nucleic acids, setting it apart from other nucleotide derivatives.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

4

Exact Mass

534.96472046 g/mol

Monoisotopic Mass

534.96472046 g/mol

Heavy Atom Count

32

Dates

Modify: 2024-08-09

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